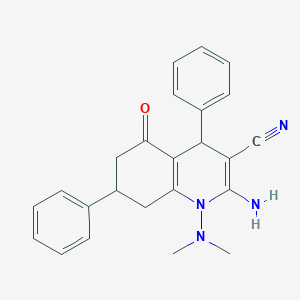
4-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as BDBM-2656 and has shown promising results in a number of studies. In
Mécanisme D'action
The mechanism of action of BDBM-2656 is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, BDBM-2656 has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting this enzyme, BDBM-2656 can cause DNA damage and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that BDBM-2656 has a number of biochemical and physiological effects. In addition to its ability to inhibit the activity of PARP, BDBM-2656 has also been shown to inhibit the activity of other enzymes that are involved in cell growth and proliferation. This includes the enzyme cyclin-dependent kinase 4 (CDK4), which is involved in the regulation of the cell cycle. By inhibiting the activity of CDK4, BDBM-2656 can prevent the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BDBM-2656 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for researchers who are studying the role of PARP and other enzymes in cell growth and proliferation. However, one limitation of using BDBM-2656 is that it is a relatively new compound and its long-term effects are not fully understood. More research is needed to determine the safety and efficacy of this compound.
Orientations Futures
There are a number of future directions for research on BDBM-2656. One area of research that is currently being explored is the development of new cancer treatments that are based on the inhibition of PARP and other enzymes involved in cell growth and proliferation. Additionally, researchers are exploring the potential use of BDBM-2656 in other areas of scientific research, such as neurodegenerative diseases and inflammation. Further studies are needed to fully understand the potential applications of this compound.
Méthodes De Synthèse
The synthesis of BDBM-2656 involves a multistep process that includes the use of various reagents and catalysts. The first step involves the reaction of 2,4-difluoroaniline with 2,3-dichloro-5,6-dicyanobenzoquinone to produce the intermediate compound 2,4-difluoro-N-(2,3-dichloro-5,6-dicyano-1,4-benzoquinon-2-yl)aniline. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid to produce the final product, BDBM-2656.
Applications De Recherche Scientifique
BDBM-2656 has been studied for its potential use in a number of scientific research applications. One area of research where this compound has shown promise is in the field of cancer research. Studies have shown that BDBM-2656 has the ability to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This makes it a potential candidate for the development of new cancer treatments.
Propriétés
Nom du produit |
4-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Formule moléculaire |
C26H24F2N2O4 |
Poids moléculaire |
466.5 g/mol |
Nom IUPAC |
4-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C26H24F2N2O4/c1-13-22(25(32)30-17-6-5-15(27)9-16(17)28)23(14-4-7-20-21(8-14)34-12-33-20)24-18(29-13)10-26(2,3)11-19(24)31/h4-9,23,29H,10-12H2,1-3H3,(H,30,32) |
Clé InChI |
RMQRBNGMMYOARQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=C(C=C3)OCO4)C(=O)NC5=C(C=C(C=C5)F)F |
SMILES canonique |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=C(C=C3)OCO4)C(=O)NC5=C(C=C(C=C5)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)thio]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B303777.png)






